molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No. B165350
Key on ui cas rn: 78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Patent
US09108937B2

Procedure details

2-Hydroxypropanenitrile (26-1) (5.0 g, 70 mmol, 1 eq) in toluene (60 mL) was added dropwise to a stirring solution of oxalyl chloride (24.6 mL, 281 mmol, 4 eq) in toluene (165 mL) at 0° C. After 30 minutes, the reaction mixture was heated to 90° C. and triethylamine hydrochloride (4.8 g, 35.2 mmol, 0.5 eq) was added. The mixture stirred for 4 hours at the same temperature and then was concentrated in vacuo at 60° C. The resulting mixture was suspended in Et2O (300 mL), filtered washing with Et2O (3×100 mL), and the filtrates were combined and concentrated. Purification by flash chromatography (330 g SiO2, 0-50% EtOAc in hexanes) afforded 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (26-2) as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.38 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:5])[C:3]#[N:4].[C:6](Cl)(=[O:10])[C:7]([Cl:9])=O.[ClH:12].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:9][C:7]1[C:6](=[O:10])[O:1][C:2]([CH3:5])=[C:3]([Cl:12])[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C#N)C
Name
Quantity
24.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
165 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 4 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo at 60° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with Et2O (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (330 g SiO2, 0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(OC(=C(N1)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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